molecular formula C16H23NO2 B14672526 Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate CAS No. 35908-63-5

Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate

Cat. No.: B14672526
CAS No.: 35908-63-5
M. Wt: 261.36 g/mol
InChI Key: UPNPKUUOGFFCFT-UHFFFAOYSA-N
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Description

Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate typically involves the reaction of 1-methyl-4-phenylpiperidine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group and the presence of both methyl and phenyl substituents on the piperidine ring. These structural features contribute to its distinct chemical and biological properties .

Properties

CAS No.

35908-63-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

propan-2-yl 1-methyl-4-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C16H23NO2/c1-12(2)19-16(18)15-11-17(3)10-9-14(15)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3

InChI Key

UPNPKUUOGFFCFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CN(CCC1C2=CC=CC=C2)C

Origin of Product

United States

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